molecular formula C32H14CuF16N8-2 B12350669 12348910111516171822232425-Hexadecafluorophthalocyanine Copper(II)

12348910111516171822232425-Hexadecafluorophthalocyanine Copper(II)

Cat. No.: B12350669
M. Wt: 878.0 g/mol
InChI Key: WCOTUBOOANUCOC-UHFFFAOYSA-N
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Description

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is an organic molecule known for its excellent electron transporting properties and good air-stability. This compound is primarily used in various energy conservation applications due to its high electron mobility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine typically involves the reaction of copper salts with hexadecafluorophthalocyanine precursors under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity copper salts and phthalocyanine precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine involves its ability to transport electrons efficiently. The compound interacts with molecular targets such as electron acceptors in photovoltaic cells, facilitating the transfer of electrons and enhancing the efficiency of energy conversion processes .

Properties

Molecular Formula

C32H14CuF16N8-2

Molecular Weight

878.0 g/mol

IUPAC Name

copper;(1Z,11Z,20Z,28Z)-5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene

InChI

InChI=1S/C32H14F16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/h1-2,7-10,15-18,23-25,31H;/q-4;+2

InChI Key

WCOTUBOOANUCOC-UHFFFAOYSA-N

Isomeric SMILES

C12C3/N=C/4\[N-]/C(=N\C5[N-]/C(=N\C6=C7C(=C(C(=C(C7=C([N-]6)/N=C(/C1C(C(C(C2F)F)F)F)\[N-]3)F)F)F)F)/C8C5C(C(C(C8F)F)F)F)/C9=C4C(=C(C(=C9F)F)F)F.[Cu+2]

Canonical SMILES

C12C(C(C(C(C1F)F)F)F)C3=NC4=C5C(=C([N-]4)N=C6C7C(C(C(C(C7F)F)F)F)C([N-]6)N=C8C9=C(C(=C(C(=C9F)F)F)F)C(=NC2[N-]3)[N-]8)C(=C(C(=C5F)F)F)F.[Cu+2]

Origin of Product

United States

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